

# The Pharmacokinetics and Pharmacodynamics of HS-10296 (Almonertinib): An In-Depth Technical Guide

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Compound of Interest		
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#### **Abstract**

**HS-10296**, also known as Almonertinib or Aumolertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **HS-10296**, based on preclinical and clinical data. It includes detailed information on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action, efficacy, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of targeted cancer therapies.

## Introduction

**HS-10296** is a potent, irreversible, and selective inhibitor of mutant EGFR, including both the sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3][4] This selectivity profile contributes to its favorable safety and tolerability.[3][4] This guide synthesizes the current knowledge on the pharmacokinetic and pharmacodynamic properties of **HS-10296**.



# **Pharmacokinetics**

The pharmacokinetic profile of **HS-10296** has been characterized in both healthy subjects and patients with NSCLC.[2][3]

# **Absorption**

Following oral administration, **HS-10296** is readily absorbed, with a time to maximum plasma concentration (Tmax) of approximately 4.0 hours in healthy Chinese male participants receiving a single oral dose of 110 mg.[2]

#### **Distribution**

The apparent volume of distribution (Vd/F) of **HS-10296** has been determined, although specific values from patient studies require further consolidation from full trial publications.

#### Metabolism

**HS-10296** is extensively metabolized. In a study with healthy Chinese subjects, a total of 26 metabolites were identified in blood, urine, and feces.[2] The parent drug was the major circulating component, accounting for 69.97% of the total radioactivity (TRA) in plasma. The major metabolite identified was M440 (almonertinib-M2 demethyl product), which accounted for 5.08% of the TRA in plasma.[2]

## **Excretion**

The primary route of elimination for **HS-10296** and its metabolites is believed to be through biliary excretion into the feces.[2] The mean terminal elimination half-life (T1/2) of total radioactivity in vivo was observed to be up to 863 hours in healthy subjects, indicating slow clearance.[2]

# **Quantitative Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of **HS-10296** from a study in healthy Chinese subjects and a Phase 1 clinical trial in patients with NSCLC.

Table 1: Pharmacokinetic Parameters of **HS-10296** in Healthy Chinese Subjects (Single 110 mg Oral Dose)[2]



Parameter	Value	Unit
Tmax	4.0	h
Cmax (HS-10296)	Data not fully available in abstract	ng/mL
AUC (HS-10296)	Data not fully available in abstract	h*ng/mL
T1/2 (Total Radioactivity)	863	h
CL/F (HS-10296)	Data not fully available in abstract	L/h
Vd/F (HS-10296)	Data not fully available in abstract	L

Table 2: Dose-Escalation Pharmacokinetic Parameters of **HS-10296** in Patients with NSCLC (Phase 1 Trial - NCT0298110)[1][3][5]

Dose Level (mg)	Cmax (ng/mL)	AUC (h*ng/mL)
55	Specific values require full publication access	Specific values require full publication access
110	Specific values require full publication access	Specific values require full publication access
220	Specific values require full publication access	Specific values require full publication access
260	Specific values require full publication access	Specific values require full publication access

Note: The abstracts from the Phase 1 trial indicate that pharmacokinetic parameters were evaluated, but do not provide specific mean values for Cmax and AUC at each dose level. Access to the full study publication is required for this detailed data.

# **Pharmacodynamics**



The pharmacodynamic activity of **HS-10296** is centered on its potent and selective inhibition of mutant EGFR, leading to the suppression of downstream signaling pathways and inhibition of tumor growth.

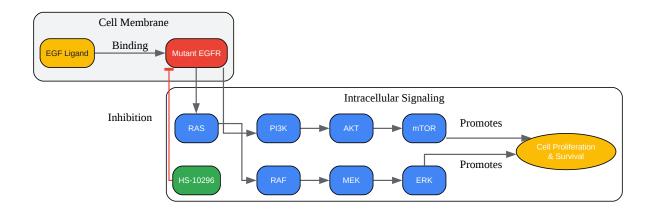
## **Mechanism of Action**

**HS-10296** covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis.

# **Signaling Pathway Inhibition**

**HS-10296** effectively inhibits the phosphorylation of EGFR and key downstream signaling proteins, including AKT and ERK.[6] This disruption of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.





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**HS-10296** Inhibition of the EGFR Signaling Pathway.

# **Clinical Efficacy**

Clinical trials have demonstrated the robust anti-tumor activity of **HS-10296** in patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy. In a Phase 1 trial (NCT0298110), the objective response rate (ORR) was 52% and the disease control rate (DCR) was 92% among 94 patients with the EGFR T790M mutation in the dose-expansion cohort.[1][3]

Table 3: Clinical Efficacy of **HS-10296** in EGFR T790M-Positive NSCLC Patients (Phase 1 Dose-Expansion Cohort)[1][3]



Efficacy Endpoint	Value	95% Confidence Interval
Objective Response Rate (ORR)	52%	42% - 63%
Disease Control Rate (DCR)	92%	84% - 96%
Median Progression-Free Survival	11.0 months	9.5 - not reached

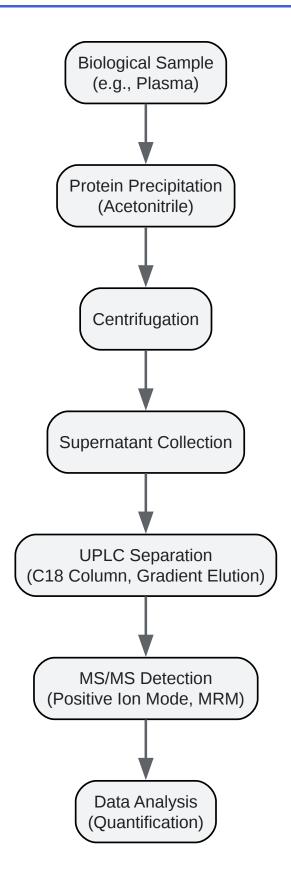
# Experimental Protocols Pharmacokinetic Analysis using UPLC-MS/MS

To quantify the concentration of **HS-10296** and its metabolites in biological matrices (plasma, urine, feces).

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is employed for the analysis.[7][8][9]

- Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile.[9]
- Chromatographic Separation: Separation is achieved on a C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 μm) with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[10]
- Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). The monitored ion pair for almonertinib is m/z 526.5 → 72.2.[11]
- Quantification: A calibration curve is generated using linear regression analysis of the peak area ratios of the analyte to an internal standard (e.g., D3-Sorafenib).[7]





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General Workflow for UPLC-MS/MS Analysis of **HS-10296**.



# **Total Radioactivity Measurement**

To determine the absorption, metabolism, and excretion balance of **HS-10296** using a radiolabeled compound.

- Dosing: Healthy subjects are administered a single oral dose of [14C]almonertinib.[2]
- Sample Collection: Whole blood, plasma, urine, and feces are collected at various time points.[2]
- Measurement: Total radioactivity in the collected samples is measured using a liquid scintillation counter.[2]
- Metabolite Profiling: Metabolites in plasma, urine, and feces are analyzed by highperformance liquid chromatography (HPLC) coupled with an online or offline isotope detector.[2]

# Conclusion

**HS-10296** (Almonertinib) is a third-generation EGFR TKI with a well-defined pharmacokinetic and pharmacodynamic profile. Its oral bioavailability, extensive metabolism, and slow clearance, combined with its potent and selective inhibition of mutant EGFR, contribute to its significant clinical efficacy in NSCLC. The detailed understanding of its ADME properties and mechanism of action provides a solid foundation for its clinical use and for the development of future targeted therapies. This technical guide summarizes the core data and methodologies related to **HS-10296**, offering a valuable resource for the scientific and drug development community.

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# Foundational & Exploratory





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